molecular formula C14H16N2O3S B12179153 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B12179153
M. Wt: 292.36 g/mol
InChI Key: BCYTXKRBODRLIH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a unique combination of a tetrahydrothiophene ring with a sulfone group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a diene and a thiol.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to form the sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Indole Attachment: The indole moiety is introduced through a nucleophilic substitution reaction, where the indole reacts with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the indole moiety or the acetamide group.

    Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Products with additional oxygen functionalities.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can participate in hydrogen bonding, while the indole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)propionamide: Similar structure with a propionamide group instead of an acetamide.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)butyramide: Contains a butyramide group, offering different steric and electronic properties.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of a sulfone group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-indol-1-ylacetamide

InChI

InChI=1S/C14H16N2O3S/c17-14(15-12-6-8-20(18,19)10-12)9-16-7-5-11-3-1-2-4-13(11)16/h1-5,7,12H,6,8-10H2,(H,15,17)

InChI Key

BCYTXKRBODRLIH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

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